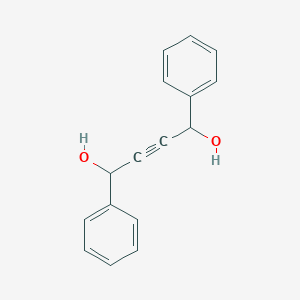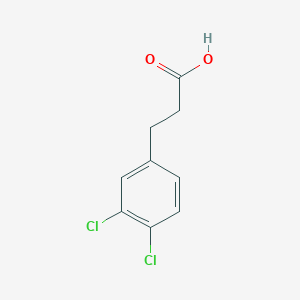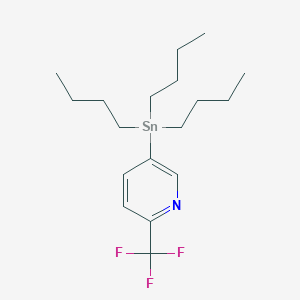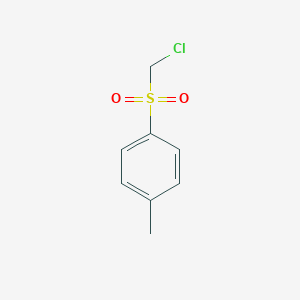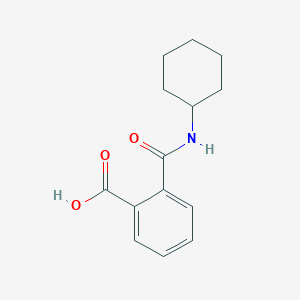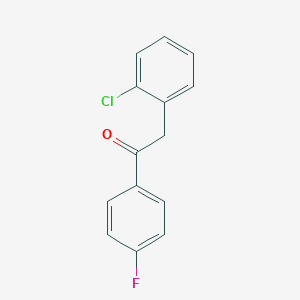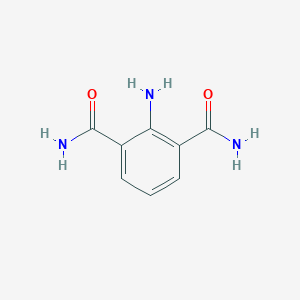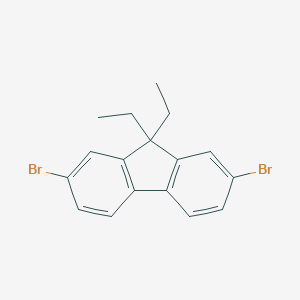
2,7-Dibromo-9,9-diethylfluorene
Overview
Description
2,7-Dibromo-9,9-diethylfluorene is an organic compound with the chemical formula C17H16Br2. It is a pale yellow to yellow crystalline solid with a melting point of approximately 70-74 degrees Celsius . This compound is almost insoluble in water but can be dissolved in organic solvents such as ethanol and ether . It is relatively stable at room temperature and is used as an intermediate in organic synthesis and in the production of organic electronic devices such as organic light-emitting diodes and solar cells .
Mechanism of Action
Target of Action
2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .
Mode of Action
The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Pharmacokinetics
Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .
Molecular Mechanism
It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
Preparation Methods
The preparation of 2,7-Dibromo-9,9-diethylfluorene typically involves a two-step chemical synthesis process :
Synthesis of the precursor: Ethyl lithium reacts with fluorene to produce ethyl fluorene.
Formation of this compound: The 2,7-dibromofluorene is further reacted with bromoethane to generate this compound.
Chemical Reactions Analysis
2,7-Dibromo-9,9-diethylfluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Scientific Research Applications
2,7-Dibromo-9,9-diethylfluorene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate to synthesize various organic compounds, including coordination compounds, fluorescent dyes, and conductive polymers.
Organic Electronics: The compound is utilized in the fabrication of organic electronic devices such as organic light-emitting diodes and solar cells.
Material Science: It serves as a precursor to organic semiconducting polymers used in organic photovoltaic devices and hole transport materials for organic light-emitting diodes.
Comparison with Similar Compounds
2,7-Dibromo-9,9-diethylfluorene can be compared with other similar compounds such as:
2,7-Dibromofluorene: This compound lacks the diethyl groups present in this compound, which can affect its solubility and reactivity.
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can influence its physical properties and applications in organic electronics.
The uniqueness of this compound lies in its specific structure, which provides a balance between solubility and reactivity, making it suitable for various applications in organic synthesis and electronics .
Properties
IUPAC Name |
2,7-dibromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECWABMXAYFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393379 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197969-58-7 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


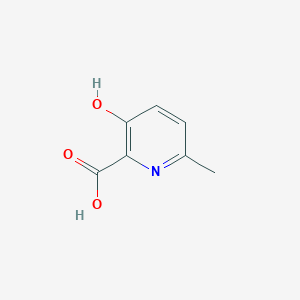


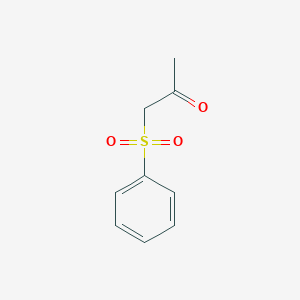
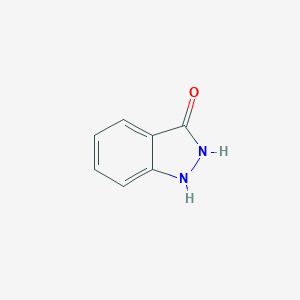

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)
